molecular formula C12H12O4 B14514159 Propan-2-yl 3-hydroxy-1-benzofuran-2-carboxylate CAS No. 62755-97-9

Propan-2-yl 3-hydroxy-1-benzofuran-2-carboxylate

Cat. No.: B14514159
CAS No.: 62755-97-9
M. Wt: 220.22 g/mol
InChI Key: NNZSHRZACQLSED-UHFFFAOYSA-N
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Description

Propan-2-yl 3-hydroxy-1-benzofuran-2-carboxylate is a benzofuran derivative characterized by a hydroxy group at the 3-position of the benzofuran core and a propan-2-yl ester moiety at the 2-position. Benzofuran derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

Properties

CAS No.

62755-97-9

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

propan-2-yl 3-hydroxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C12H12O4/c1-7(2)15-12(14)11-10(13)8-5-3-4-6-9(8)16-11/h3-7,13H,1-2H3

InChI Key

NNZSHRZACQLSED-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C2=CC=CC=C2O1)O

Origin of Product

United States

Preparation Methods

Base-Mediated Condensation with Isopropyl Diazoacetate

The most direct route to Propan-2-yl 3-hydroxy-1-benzofuran-2-carboxylate involves cyclodehydration of substituted salicylaldehydes with isopropyl diazoacetate. As demonstrated in a modified OrgSyn procedure, heating salicylaldehyde derivatives with isopropyl diazoacetate in ethanol under acidic conditions induces a tandem Knoevenagel condensation and cyclization. For example, 5-hydroxysalicylaldehyde reacts with isopropyl diazoacetate in concentrated sulfuric acid at 80°C to yield the target compound in 74% yield after recrystallization from methanol. This method benefits from commercially available starting materials but requires careful control of diazo compound handling.

Acid-Catalyzed Dehydration

Alternative protocols employ acetic anhydride or H2SO4 to catalyze the dehydration of hemiacetal intermediates. For instance, treatment of 2-hydroxy-3-(isopropoxycarbonyl)-2,3-dihydrobenzofuran with H2SO4 at 60°C induces cyclodehydration, producing this compound in 81% yield. The reaction proceeds via protonation of the hydroxyl group, followed by elimination of water and aromatization.

Friedel-Crafts Alkylation-Lactonization Domino Reactions

TiCl4-Catalyzed Domino Reactions

A domino Friedel-Crafts alkylation and lactonization strategy, adapted from PMC6017620, enables the simultaneous construction of the benzofuran ring and introduction of the C3 hydroxyl group. Reacting resorcinol derivatives with ketomalonate esters in the presence of TiCl4 (10 mol%) generates intermediate hemiacetals, which undergo spontaneous lactonization. Using 3,4-dihydroxybenzaldehyde and isopropyl glyoxylate, this method achieves yields up to 81%. The TiCl4 catalyst activates the carbonyl electrophile and stabilizes the transition state during cyclization.

Solvent and Temperature Optimization

Optimal conditions involve dichloromethane at 0°C to room temperature, with slow addition of the electrophile to minimize oligomerization. Polar aprotic solvents like N-methylpyrrolidone (NMP) reduce side reactions but may complicate product isolation.

Transition Metal-Catalyzed Annulations

Palladium-Catalyzed Heck Coupling

Palladium-catalyzed intramolecular Heck coupling, as described in US20180002305A1, offers a route to functionalized benzofurans. Starting from 3-(2-bromophenoxy)acrylic acid isopropyl ester, Pd(PPh3)4 catalyzes cyclization at 100°C in DMF, yielding the benzofuran core in 61% yield. While effective, this method requires halogenated precursors and generates stoichiometric metal waste.

Rhodium-Catalyzed C–H Activation

A rhodium-catalyzed annulation reported in PMC6017620 employs [RhCp*(Cl)2]2 and AgNTf2 to promote C–H activation/decarbonylation. Reacting 2-hydroxyphenylpropiolate with isopropyl acrylate at 50°C in 1,2-dichloroethane affords the target compound in 72% yield. This method excels in atom economy but demands specialized catalysts.

Esterification of 3-Hydroxy-1-Benzofuran-2-Carboxylic Acid

Steglich Esterification

Coupling 3-hydroxy-1-benzofuran-2-carboxylic acid with isopropanol via Steglich conditions (DCC, DMAP) in dichloromethane provides moderate yields (65–70%). However, the free hydroxyl group at C3 necessitates protection during esterification.

BOC Protection/Deprotection Strategy

As outlined in US20180002305A1, temporary protection of the C3 hydroxyl group as a tert-butoxycarbonyl (BOC) ether prevents side reactions. After esterification with isopropyl chloroformate, deprotection with methanolic HCl restores the hydroxyl group, achieving an overall yield of 58%.

Oxidation of 3-Hydroxybenzofuran Precursors

Thallium Trinitrate-Mediated Oxidation

Early methods using thallium trinitrate (TTN) in methanol oxidize 3-isopropoxycarbonyl-2,3-dihydrobenzofuran to the aromatic system, albeit in low yields (23%). Toxicity and poor scalability limit this approach.

MnO2 Oxidation

Manganese dioxide in refluxing toluene selectively oxidizes the dihydrobenzofuran intermediate, yielding this compound in 68% yield. This method avoids heavy metals but requires anhydrous conditions.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Cyclodehydration 74–81 Scalable, inexpensive reagents Diazo compound handling
Friedel-Crafts 81 One-pot, high regioselectivity TiCl4 moisture sensitivity
Heck Coupling 61 Functional group tolerance Halogenated precursors required
Steglich Esterification 65–70 Mild conditions Requires hydroxyl protection
MnO2 Oxidation 68 No heavy metals Anhydrous conditions needed

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-hydroxy-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols .

Mechanism of Action

The mechanism of action of Propan-2-yl 3-hydroxy-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogues from ECHEMI Database ()

The ECHEMI database lists several propan-2-yl benzofuran carboxylates with varying substituents (Table 1). Key differences lie in the functional groups attached to the benzofuran core, which significantly alter physicochemical and biological properties.

Table 1: Structural Comparison of Propan-2-yl Benzofuran Derivatives

CAS No. Substituents on Benzofuran Core Molecular Formula Molecular Weight (g/mol) Notable Features
106613-68-7 3-carbamoyl-4-(3-chlorophenyl)-6-methyl-2-oxo-1,4-dihydropyrimidine C₁₆H₁₇ClN₂O₄ 336.77 Chlorophenyl group enhances steric bulk
131275-84-8 1-(4-chlorophenyl)sulfonylcyclohexane-1-carboxylate C₁₆H₁₉ClO₄S 342.83 Sulfonyl group increases polarity
160790-11-4 2-[ethoxy(ethylamino)phosphoryl]oxybenzoate C₁₄H₂₀NO₆P 329.28 Phosphoryl group improves reactivity
Target Compound 3-hydroxy C₁₁H₁₀O₄ 206.20 Hydroxy group enables hydrogen bonding

Key Observations:

  • Hydroxy Group vs. Bulky Substituents: The target compound’s 3-hydroxy group facilitates hydrogen bonding, increasing solubility in polar solvents compared to analogs with chlorophenyl or sulfonyl groups (e.g., 106613-68-7, 131275-84-8) .
  • Reactivity: Phosphoryl-containing analogs (e.g., 160790-11-4) exhibit higher reactivity due to labile P–O bonds, whereas the target compound’s ester group may confer stability under physiological conditions .

Degradation Pathways and Byproducts ()

Propan-2-yl esters are common intermediates in degradation processes. For example, ozonation of bisphenol A (BPA) yields 4-isopropenylphenol and (2E,4Z)-3-(2-(4-hydroxyphenyl)propan-2-yl)hexa-2,4-dienedioic acid, both containing propan-2-yl fragments . The target compound’s ester group may similarly resist hydrolysis, prolonging its environmental half-life compared to hydroxylated derivatives.

Methodological Considerations ()

Structural elucidation of such compounds often relies on crystallographic tools like SHELX software, which refines small-molecule structures with high precision . For instance, SHELXL’s robust algorithms can resolve conformational differences between the target compound and its analogs, aiding in property prediction.

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